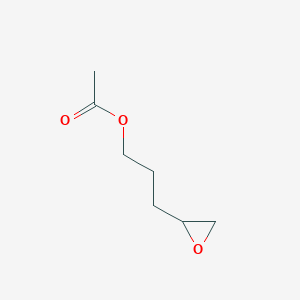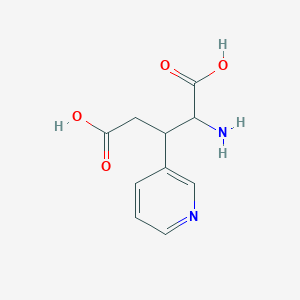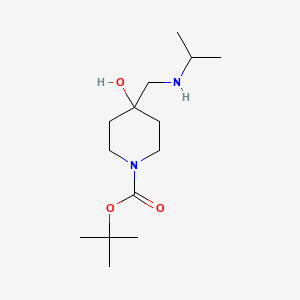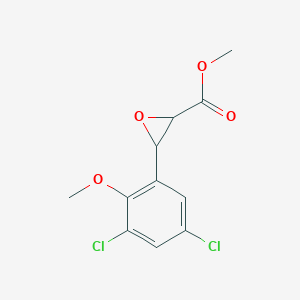
3-(Oxiran-2-yl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-yl)propyl acetate is an organic compound that features an oxirane (epoxide) ring attached to a propyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)propyl acetate typically involves the reaction of an epoxide precursor with acetic acid or its derivatives. One common method is the epoxidation of allyl acetate using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-yl)propyl acetate undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Substitution Reactions: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Tertiary amines, Lewis acids
Solvents: Dichloromethane, acetonitrile
Major Products Formed
β-Substituted Alcohols: Formed through ring-opening reactions
Substituted Acetates: Formed through nucleophilic substitution reactions
Scientific Research Applications
3-(Oxiran-2-yl)propyl acetate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of epoxy resins and polymeric materials with enhanced properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable and reactive intermediates.
Biological Studies: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-yl)propyl acetate primarily involves the reactivity of the epoxide ring. The ring strain in the oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler epoxide with similar reactivity but lacks the acetate group.
Propylene Oxide: Another epoxide with a similar structure but different substituents.
Glycidyl Acetate: Similar to 3-(Oxiran-2-yl)propyl acetate but with a different alkyl chain length.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and an acetate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo both ring-opening and substitution reactions makes it a valuable intermediate in various applications .
Properties
CAS No. |
59287-65-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(oxiran-2-yl)propyl acetate |
InChI |
InChI=1S/C7H12O3/c1-6(8)9-4-2-3-7-5-10-7/h7H,2-5H2,1H3 |
InChI Key |
AVTRXHPXQNZVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)

![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)


![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
